

Ca-AKG Monohydrate supplementation in clinical trial design

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Calcium alpha-ketoglutarate Monohydrate

CAS No.: 402726-78-7

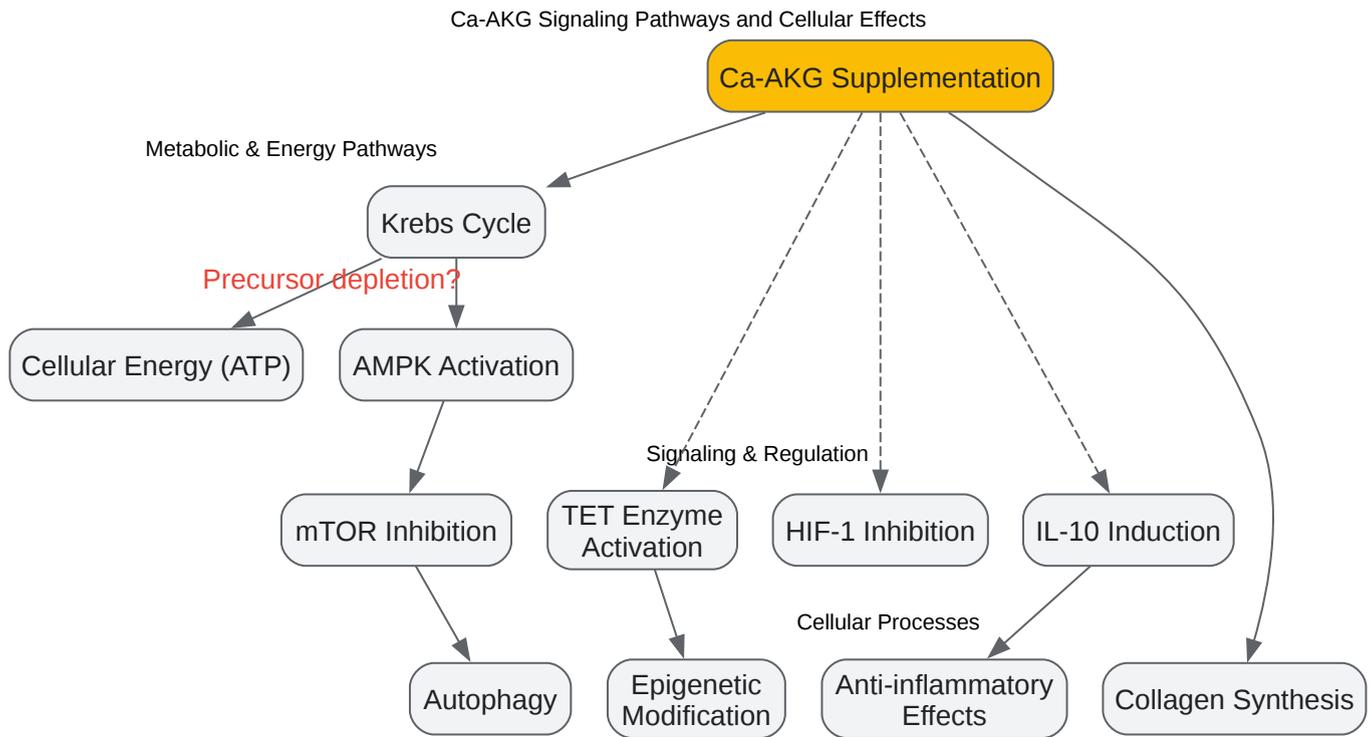
Cat. No.: S3465738

Get Quote

Scientific Rationale and Mechanism of Action

Ca-AKG is a salt of alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle. Its levels decline significantly with age, and it is investigated for its role in multiple cellular processes [1].

The figure below illustrates the core signaling pathways and cellular processes through which Ca-AKG is proposed to exert its effects.



[Click to download full resolution via product page](#)

Key mechanisms informed by pre-clinical and clinical studies include [2] [3] [1]:

- **Energy Metabolism and Mitochondrial Function:** As a central component of the Krebs cycle, Ca-AKG supports cellular energy (ATP) production. Age-related decline in mitochondrial function contributes to reduced AKG levels.
- **Epigenetic Regulation:** AKG is an essential cofactor for Ten-Eleven Translocation (TET) methylcytosine dioxygenases, enzymes that drive DNA demethylation. This role underpins its potential to reduce **DNA methylation age**, a primary biomarker in aging trials [4] [5].
- **mTOR Signaling and Autophagy:** Evidence suggests AKG can inhibit the mTOR pathway and activate AMPK, thereby promoting autophagy, a cellular "cleansing" process crucial for cell health and longevity [2] [1].
- **Inflammation and Immunity:** Ca-AKG exhibits anti-inflammatory properties, including induction of interleukin-10 (IL-10) in T-cells, which may help suppress chronic, age-related inflammation [1].

- **Bone and Muscle Health:** AKG serves as a cofactor for prolylase and prolyl hydroxylase, enzymes essential for collagen synthesis and stability, explaining its potential benefits for bone density and muscle integrity [3] [1].

Clinical Evidence and Trial Parameters

Current human studies provide a foundation for dosing, safety, and outcome measures.

Table 1: Summary of Key Clinical Studies on Ca-AKG

| Study Description | Population | Intervention & Dosage | Primary Outcomes | Key Findings |
|--------------------------------------|--|---|---|---|
| ABLE Trial (Protocol) [5] | n=120; Healthy adults 40-60 with older DNAm age | 1 g/day sustained-release Ca-AKG vs. Placebo for 6 months | Change in DNA methylation age | Trial ongoing; primary outcome is reduction in biological age. |
| Retrospective Analysis [4] | n=42; Self-reported healthy individuals (avg. ~63 yrs) | Rejuvant (Ca-AKG + vitamins); avg. 7 months | Change in biological age (TruAge DNAm test) | Average 8-year decrease in biological age ($p=6.538 \times 10^{-12}$). |
| Bone Health RCT [1] | n=76; Postmenopausal women with osteopenia | 6 g/day Ca-AKG for 6 months | Bone resorption marker (CTX) & bone density | Significant decrease in CTX (up to 37%); increased spine BMD by 1.6% . |
| Safety & Renal Health [1] | Hemodialysis patients | Up to 4.5 g/day for up to 3 years | Safety, plasma arginine & urea | Increased arginine, decreased urea; well-tolerated over long term. |

Safety data indicates Ca-AKG is generally well-tolerated. Gastrointestinal side effects like nausea or upset stomach are occasionally reported, particularly at higher doses [1]. Ca-AKG is classified as "Generally

Recognized As Safe" (GRAS) by the US FDA [1].

Detailed Clinical Trial Protocol Framework

This framework synthesizes elements from current research, particularly the ABLE trial, to guide the design of Ca-AKG clinical studies [5].

Study Design and Population

- **Design:** Randomized, double-blind, placebo-controlled, parallel-group trial.
- **Duration:** 6-month intervention with an optional 3-month follow-up for persistence of effects.
- **Participants:** Target **40-60 year-old** healthy adults. A key inclusion criterion is having a **DNA methylation age greater than chronological age** to enroll biologically older individuals [5].
- **Exclusion Criteria:** Active cancer, severe cardiovascular disease, type 1 or 2 diabetes, severe kidney or liver disease, pregnant or breastfeeding women, and use of other investigational products.

Intervention and Randomization

- **Intervention Group:** **1 g/day** of sustained-release Ca-AKG. The sustained-release formulation is used to mimic the slow, continuous exposure seen in animal studies [5].
- **Control Group:** Matching placebo.
- **Randomization:** Participants are randomized after baseline assessments.

Primary and Secondary Outcome Measures

Outcome measures should be assessed at baseline, 3 months, 6 months (end of intervention), and 9 months (follow-up).

- **Primary Endpoint:**
 - Change in **DNA methylation age** from baseline to 6 months, calculated using a validated clock (e.g., Horvath, GrimAge, or TruAge).
- **Secondary Endpoints** [4] [1] [5]:

- **Musculoskeletal:** Handgrip strength, leg extension strength (8-repetition maximum), body composition and bone density via DXA scan.
- **Cardiovascular and Metabolic:** Carotid-femoral pulse wave velocity (arterial stiffness), cardiopulmonary exercise test (aerobic capacity), fasting lipids, glucose, and liver profile.
- **Cellular and Inflammation:** Skin autofluorescence (advanced glycation end-products), inflammatory markers in blood (e.g., CRP, IL-6).
- **Safety:** Comprehensive metabolic panel, complete blood count, and adverse event monitoring.

Experimental and Laboratory Methodologies

- **DNA Methylation Age Measurement:**

- **Sample Collection:** Collect blood samples in EDTA tubes. Extract genomic DNA from peripheral blood mononuclear cells (PBMCs). Bisulfite conversion of DNA is a critical step.
- **Analysis:** Use microarray (e.g., Illumina EPIC array) or targeted sequencing (e.g., TruMe Sanger sequencing) to assess methylation status at specific CpG sites [4] [5].
- **Calculation:** Input methylation data into a pre-trained algorithm (e.g., Horvath's clock) to compute the DNAm age.

- **Functional Assessments:**

- **Handgrip Strength:** Measured using a handheld dynamometer.
- **Cardiopulmonary Exercise Test (CPET):** Conducted on a treadmill or cycle ergometer to measure peak VO_2 .
- **Arterial Stiffness:** Assessed via carotid-femoral pulse wave velocity using a tonometry device.

Considerations for Trial Design

- **Responder Analysis:** Plan for post-hoc analysis to identify demographic, genetic, or baseline metabolic characteristics of individuals who respond most significantly to the intervention.
- **Sex-Specific Effects:** Some preclinical data suggests potential for differential effects in males and females [6]. Ensure sufficient sample size for sub-group analysis.
- **Drug Interactions:** Preclinical data suggests potential interaction with calcium channel blockers; patients on such medications should be carefully evaluated or excluded [1].

Current evidence positions Ca-AKG as a promising candidate for healthspan intervention, with DNA methylation age serving as a primary biomarker. The ongoing ABLE trial will provide higher-level evidence on its efficacy in reducing biological age in humans.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Calcium alpha-ketoglutarate (Ca-AKG) [qidosha.com]
2. mTOR/ α -ketoglutarate-mediated signaling pathways in the ... [sciencedirect.com]
3. Alpha-Ketoglutarate dietary supplementation to improve ... [sciencedirect.com]
4. Rejuvant®, a potential life-extending compound ... [pmc.ncbi.nlm.nih.gov]
5. Alpha-ketoglutarate supplementation and Biological agE in ... [pmc.ncbi.nlm.nih.gov]
6. Alpha-Ketoglutarate Ameliorates Synaptic Plasticity Deficits ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ca-AKG Monohydrate supplementation in clinical trial design]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3465738#ca-akg-monohydrate-supplementation-in-clinical-trial-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com